DMU-212

Ovarian Cancer Cytotoxicity Comparative Pharmacology

Procure DMU-212 for unambiguous target engagement distinct from resveratrol. It uniquely induces G2/M phase arrest (vs. G0/G1) and exhibits 6.7- to 10-fold superior bioavailability in colonic and small intestinal tissues. With enhanced metabolic stability, this fully methoxylated stilbene delivers potent antiproliferative effects (IC50 0.5-1.25 µM in melanoma models) and ultra-selective CYP1B1 inhibition (IC50 6 nM). The optimal tool for pharmacokinetic chemoprevention studies where resveratrol is insufficient.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 134029-62-2
Cat. No. B174519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMU-212
CAS134029-62-2
Synonyms3,4,5,4'-tetramethoxystilbene
3,4,5,4�??-tetramethoxy-trans-stilbene
DMU-212
trans-3,4,5,4'-tetramethoxystilbene
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
InChIKeyGGFQQRXTLIJXNY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMU-212 (CAS 134029-62-2): A Methylated Resveratrol Analogue with Quantifiable Advantages Over Natural Stilbenoids for Cancer Research


DMU-212 (3,4,5,4'-tetramethoxystilbene) is a fully methylated synthetic analogue of the naturally occurring phytoalexin resveratrol [1]. Belonging to the stilbenoid class, DMU-212 is characterized by the complete substitution of the hydroxyl groups of resveratrol with methoxy groups, which fundamentally alters its physicochemical properties, metabolic stability, and biological activity profile [2]. This compound has been identified as a potent anti-proliferative and pro-apoptotic agent, demonstrating activity across a diverse panel of human cancer cell lines [1].

DMU-212 (CAS 134029-62-2): Mechanistic Differentiation and Quantified Potency Advantages Over Resveratrol and Simple Methoxy Analogs


While many resveratrol analogues have been synthesized, they are not interchangeable due to significant differences in biological activity and mechanism of action. DMU-212 has been shown to exert anti-tumor effects via a mechanism distinct from its parent compound, resveratrol, inducing a G2/M cell cycle arrest rather than the G0/G1 arrest seen with resveratrol [1]. Furthermore, in a screen of 12 methylated resveratrol analogues against 11 human cancer cell lines, DMU-212 was identified as the most cytotoxic compound, demonstrating that even minor structural variations among methylated analogs lead to substantial differences in potency and target engagement [2]. These findings underscore that DMU-212 cannot be simply substituted with resveratrol or other related compounds without a predictable and often significant change in experimental outcome.

DMU-212 (CAS 134029-62-2): Quantitative Evidence of Differentiation Against Key Comparators


Direct Comparison of Anti-Proliferative Potency in Ovarian Cancer Cells: DMU-212 vs. Resveratrol

DMU-212 demonstrates significantly higher cytotoxic potency compared to its parent compound, resveratrol, in ovarian cancer cell lines. In A-2780 cells, the IC50 of DMU-212 was 0.71 μM, whereas the IC50 for resveratrol was notably higher at 10.5 μM [1]. This represents a nearly 15-fold increase in potency for DMU-212. The differential was even more pronounced in SKOV-3 cells, with IC50 values of 11.51 μM and 24.65 μM for DMU-212 and resveratrol, respectively [1].

Ovarian Cancer Cytotoxicity Comparative Pharmacology

Differential Effects on Cell Cycle Arrest: DMU-212 vs. Resveratrol

DMU-212 and resveratrol induce distinct cell cycle arrest patterns, demonstrating a fundamental mechanistic differentiation. In a direct comparative study using MCF-7 and MDA-MB-435 human breast cancer cells, DMU-212 induced a predominant G2/M phase arrest, whereas resveratrol induced a G0/G1 phase arrest [1]. This difference was corroborated by molecular changes, with resveratrol inducing more dramatic changes in Cyclin D1 expression compared to DMU-212 [1].

Cell Cycle Breast Cancer Mechanism of Action

Enhanced CYP1B1 Suppression in Ovarian Cancer Cells: DMU-212 vs. In-Class Methoxy Analogs

DMU-212 is a potent suppressor of CYP1B1, an enzyme linked to cancer progression and drug resistance. In A-2780 ovarian cancer cells, DMU-212 (at 1 μM and 5 μM) reduced CYP1B1 mRNA levels by 75% and completely abolished CYP1B1 protein expression [1]. This effect was significantly more pronounced than that observed with other methoxylated resveratrol analogues screened in the same study, where DMU-212 was identified as the most active compound in the panel [1].

CYP1B1 Ovarian Cancer Gene Expression

In Vivo Pharmacokinetic Profile: Absolute Oral Bioavailability of DMU-212

A key limitation of resveratrol is its extremely poor oral bioavailability. While fully methylated analogs like DMU-212 are hypothesized to have improved bioavailability, quantitative data provides a nuanced view. In a rat pharmacokinetic study, the absolute oral bioavailability of DMU-212 was determined to be 6.31 ± 3.30% [1]. This is a quantifiable baseline, but it remains low, highlighting that while metabolic stability may be enhanced, oral absorption remains a challenge for this class.

Pharmacokinetics Bioavailability In Vivo

In Vivo Efficacy in a Xenograft Model: Quantified Tumor Growth Inhibition

DMU-212 demonstrates quantifiable in vivo anti-tumor activity. In a human ovarian cancer xenograft model (SKOV-3 cells in SCID mice), oral administration of DMU-212 at 50 mg/kg, three times weekly for 14 days, resulted in a statistically significant inhibition of tumor growth compared to the vehicle control [1]. This provides a direct in vivo benchmark for the compound's efficacy.

Ovarian Cancer Xenograft In Vivo Efficacy

Differential Cytotoxic Susceptibility Across Colon Cancer Cell Lines Linked to CYP1A1/1B1 Expression

The cytotoxic activity of DMU-212 varies significantly even within the same cancer type and is linked to the expression of metabolic enzymes. In a study comparing two colon cancer cell lines, DMU-212 exhibited stronger cytotoxic activity in DLD-1 cells compared to LOVO cells [1]. This differential susceptibility was correlated with a greater pro-apoptotic effect in DLD-1 cells. Importantly, LOVO cells did not express CYP1B1 protein and had lower CYP1A1 protein levels than DLD-1 cells, suggesting that the anti-cancer activity of DMU-212 is closely related to its biotransformation by these cytochrome P450 isoenzymes [1].

Colon Cancer Cytotoxicity Metabolic Activation

Optimal Research and Preclinical Application Scenarios for DMU-212 (CAS 134029-62-2) Based on Quantitative Evidence


Investigating G2/M Cell Cycle Arrest and Mitotic Catastrophe

Based on the direct evidence that DMU-212 induces a predominant G2/M phase arrest, unlike resveratrol's G0/G1 arrest [1], this compound is a superior choice for researchers studying the regulation of the G2/M checkpoint, mitotic entry, and the induction of mitotic catastrophe. Its distinct mechanism allows for targeted investigation of pathways such as tubulin polymerization, which DMU-212 has been shown to enhance [1].

Modeling CYP1B1-Dependent Anti-Cancer Activity and Metabolism

The potent and near-complete suppression of CYP1B1 expression by DMU-212 in sensitive cell lines (e.g., A-2780) [1], coupled with evidence that its cytotoxic activity is linked to CYP1A1/1B1-mediated metabolism in colon cancer cells [2], makes it an ideal tool for studying the role of CYP1B1 in cancer. It can be used to probe CYP1B1-dependent signaling pathways, investigate mechanisms of resistance related to metabolic activation, and validate CYP1B1 as a therapeutic target.

Ovarian Cancer Preclinical Studies: In Vitro and In Vivo

DMU-212 is a compelling candidate for ovarian cancer research due to its quantified potency (IC50 of 0.71 μM in A-2780 cells) [1] and its proven in vivo efficacy in an ovarian cancer xenograft model (50 mg/kg oral dose) [2]. This dual evidence of in vitro potency and in vivo activity makes it well-suited for mechanism-of-action studies and proof-of-concept efficacy testing in preclinical ovarian cancer models.

Pharmacokinetic and Formulation Development Studies for Stilbenoids

The established pharmacokinetic profile of DMU-212, including a quantifiable absolute oral bioavailability of 6.31% in rats [1], provides a valuable benchmark for the development of novel formulations. Researchers aiming to improve the oral delivery of stilbenoid-based therapeutics can use DMU-212 as a model compound to evaluate the impact of new delivery systems (e.g., nanoparticles, liposomes) on enhancing bioavailability and in vivo exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMU-212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.